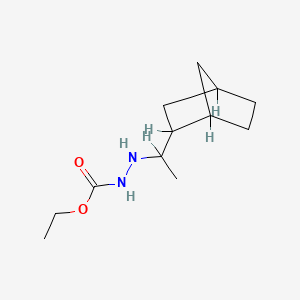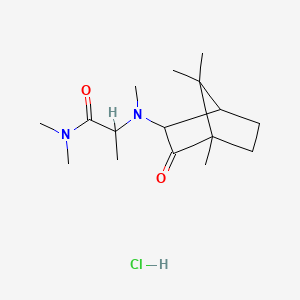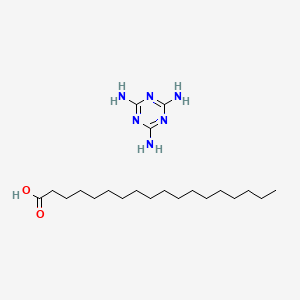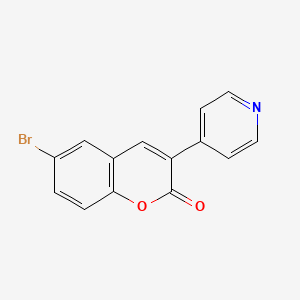
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities . This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydroisoquinoline core, with additional hydroxyl groups at positions 4 and 6.
Métodos De Preparación
The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The benzyl group and hydroxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Studies have shown its potential in modulating biological pathways and interactions with various biomolecules.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparación Con Compuestos Similares
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride can be compared with other similar compounds such as:
1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium: This compound lacks the hydroxyl groups at positions 4 and 6, which may affect its biological activity and chemical reactivity.
2-Benzyl-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride: This compound has a methyl group instead of a hydrogen at the nitrogen position, which can influence its properties and applications. The presence of hydroxyl groups in this compound makes it unique and potentially more versatile in certain chemical and biological contexts.
Propiedades
Número CAS |
79677-15-9 |
|---|---|
Fórmula molecular |
C16H18ClNO2 |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
2-benzyl-3,4-dihydro-1H-isoquinoline-4,6-diol;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c18-14-7-6-13-10-17(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12;/h1-8,16,18-19H,9-11H2;1H |
Clave InChI |
YQPXNFGMDZLYLE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(CN1CC3=CC=CC=C3)C=CC(=C2)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)



![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)


![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)

![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)


